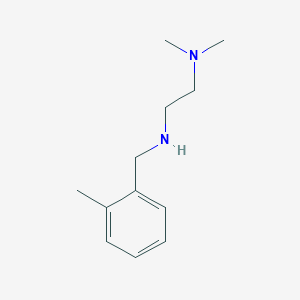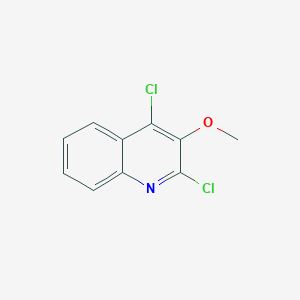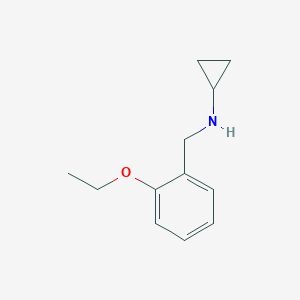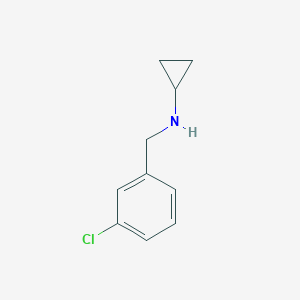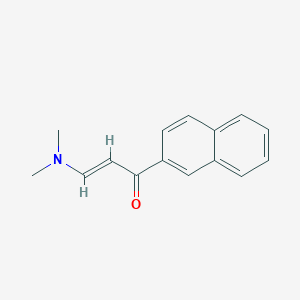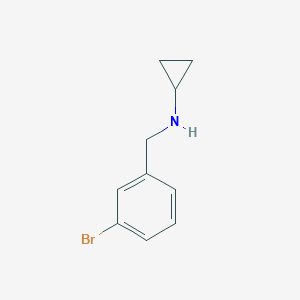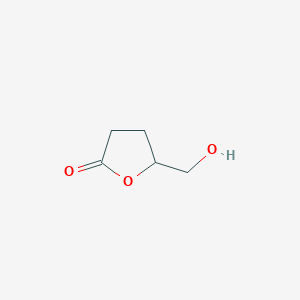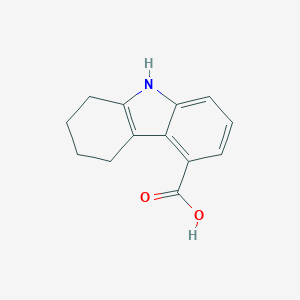
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid, also known as THCA, is a chemical compound that has recently gained attention in scientific research. THCA is a heterocyclic compound that belongs to the carbazole family. It has been found to have promising applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is still not fully understood. However, it is believed that 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid exerts its effects by interacting with various receptors in the body, including the serotonin receptor, the dopamine receptor, and the cannabinoid receptor. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been found to inhibit the activity of certain enzymes in the body, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been found to have anxiolytic and antidepressant effects. Additionally, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is also stable under a wide range of conditions, making it a suitable compound for various experiments. However, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid can be expensive to synthesize, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid research. One direction is to further explore its potential as an anti-cancer agent. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to exhibit promising anti-cancer properties in various studies, and further research in this area may lead to the development of new cancer treatments. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to exhibit neuroprotective properties, and further research in this area may lead to the development of new therapies for these diseases. Additionally, there is a need for more research on the mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid, as a better understanding of how it exerts its effects may lead to the development of more effective treatments.
Métodos De Síntesis
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid can be synthesized through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for synthesizing 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde in the presence of a Lewis acid catalyst. The reaction yields 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid as the major product.
Aplicaciones Científicas De Investigación
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to have a wide range of scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been studied for its potential use in the development of new drugs, as it has been found to exhibit a high affinity for certain receptors in the body.
Propiedades
Número CAS |
784143-99-3 |
|---|---|
Nombre del producto |
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid |
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h3,5,7,14H,1-2,4,6H2,(H,15,16) |
Clave InChI |
JATFYKRYLHPWLZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(C=CC=C3N2)C(=O)O |
SMILES canónico |
C1CCC2=C(C1)C3=C(C=CC=C3N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



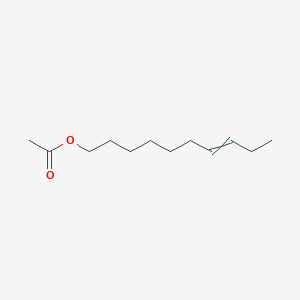
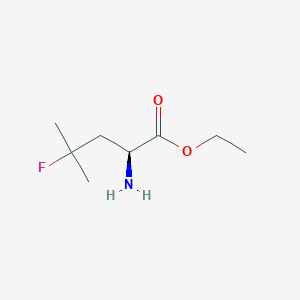
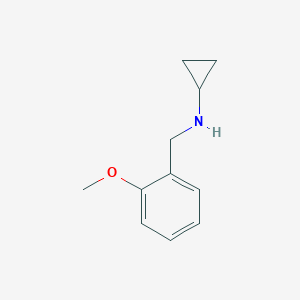
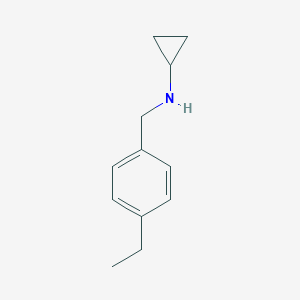
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
